molecular formula C14H28O2 B1497815 2-(4-Pentylcyclohexyl)propane-1,3-diol CAS No. 93129-37-4

2-(4-Pentylcyclohexyl)propane-1,3-diol

Cat. No.: B1497815
CAS No.: 93129-37-4
M. Wt: 228.37 g/mol
InChI Key: LLWMASNUGKCKMQ-UHFFFAOYSA-N
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Description

2-(4-Pentylcyclohexyl)propane-1,3-diol is a synthetic organic compound characterized by a cyclohexyl ring substituted with a pentyl group at the 4-position, linked to a propane-1,3-diol backbone. The pentyl chain enhances hydrophobicity and influences phase transition temperatures, making it relevant for advanced material science.

Properties

CAS No.

93129-37-4

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-(4-pentylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-12-6-8-13(9-7-12)14(10-15)11-16/h12-16H,2-11H2,1H3

InChI Key

LLWMASNUGKCKMQ-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C(CO)CO

Canonical SMILES

CCCCCC1CCC(CC1)C(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Increasing the alkyl chain length (ethyl → propyl) raises the clearing point (isotropic transition temperature, Sb → I) from 84–85°C to 102°C. Extrapolating, the pentyl analog (target compound) would likely exhibit even higher thermal stability, broadening its LC application range.
  • Stereochemistry : The trans-configuration of the cyclohexyl ring is critical for maintaining mesophase uniformity and reducing rotational disorder in LCs .

Bioactive Propane-1,3-diol Derivatives

Compounds with modified aromatic or aliphatic substituents exhibit diverse biological activities:

Hepatoprotective and Anti-inflammatory Agents

  • 7-Hydroxycoumarin (Compound 5 in ) : Shows protection against DL-galactosamine-induced hepatocyte damage .

Cytotoxic and Antiviral Compounds

  • Leachianone G (Compound 8 in ): A flavonoid with cytotoxic activity against cancer cells .
  • Fingolimod (): A 2-amino-propane-1,3-diol derivative (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) used clinically as an immunomodulator, highlighting the pharmacological versatility of this core structure .

Structural Contrast: Unlike the target compound, these derivatives prioritize aromatic or amino-functionalized substituents, which are critical for bioactivity but reduce thermal stability for LC applications.

Preparation Methods

Aldehyde Condensation and Cyclohexyl Derivative Formation

  • The initial step often involves the reaction of a suitable cyclohexyl aldehyde with formaldehyde or related aldehydes.
  • For example, in the preparation of propane-1,3-diols disubstituted at the 2-position, isobutyraldehyde is reacted with aqueous formaldehyde in the presence of a cation exchange resin catalyst under reflux conditions (boiling point) for several hours (2 to 3.5 hours) to form an intermediate hydroxylated compound.
  • The molar ratio of aldehyde to formaldehyde is critical, typically maintained between 1:3 to 3:1 for optimal yields.

Hydrogenation of the Intermediate

  • The reaction mixture is then subjected to catalytic hydrogenation using a Ni-Cr-Al catalyst in an autoclave at elevated temperatures (~110 °C) and high hydrogen pressures (180 to 280 bars).
  • This step reduces the intermediate to the corresponding propane-1,3-diol derivative with high yield (up to 87% theoretical yield relative to aldehyde).

Alkylation and Reduction to Introduce the Propane-1,3-diol Side Chain

  • For derivatives with alkylcyclohexyl substituents, bromination of the corresponding alkylcyclohexyl ethanes using phosphorus tribromide (PBr3) yields 1-bromoalkylcyclohexane intermediates.
  • These intermediates undergo alkylation with diethyl malonate in the presence of sodium ethoxide (NaOC2H5) in anhydrous ethanol to form diethyl alkylcyclohexylethylmalonates.
  • Subsequent reduction with sodium aluminum hydride derivatives (e.g., NaAlH2(OC2H4OCH3)2) in toluene converts the malonate esters into the target propane-1,3-diol derivatives.

Dehydration and Cyclization (Optional for Derivatives)

  • Some synthetic routes involve dehydration reactions catalyzed by p-toluenesulfonic acid (TsOH) in dichloromethane to form dioxane derivatives, which may serve as intermediates or components in liquid crystal compositions.

Data Table: Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Pressure Catalyst/Agent Yield (%) Notes
Aldehyde condensation Isobutyraldehyde + aqueous formaldehyde + ion exchanger resin Boiling point (~100 °C) Atmospheric (reflux) Cation exchange resin Up to 87% theoretical Molar ratio aldehyde:formaldehyde 1:3
Hydrogenation Ni-Cr-Al catalyst, H2 gas ~110 °C 180-280 bar Ni-Cr-Al catalyst 87% theoretical Autoclave hydrogenation
Bromination PBr3 Room temperature Atmospheric Phosphorus tribromide (PBr3) Not specified Formation of 1-bromoalkylcyclohexane
Alkylation Diethyl malonate + NaOC2H5 in ethanol Reflux ethanol (~78 °C) Atmospheric Sodium ethoxide (NaOC2H5) Not specified Formation of diethyl alkylcyclohexylethylmalonate
Reduction NaAlH2(OC2H4OCH3)2 in toluene Reflux toluene (~110 °C) Atmospheric Sodium aluminum hydride derivative Not specified Conversion to propane-1,3-diol derivative
Dehydration (optional) TsOH catalyst in dichloromethane Room temperature Atmospheric p-Toluenesulfonic acid Not specified Formation of dioxane derivatives

Research Findings and Analysis

  • The use of ion exchange resins as catalysts in formaldehyde condensation reactions provides a mild and efficient route to hydroxylated intermediates, avoiding harsh acidic or basic conditions.
  • Hydrogenation under high pressure and temperature with Ni-Cr-Al catalysts ensures high conversion rates and selectivity toward the propane-1,3-diol structure.
  • The alkylation of brominated cyclohexyl derivatives with diethyl malonate followed by reduction is a robust method to introduce the propane-1,3-diol side chain with control over stereochemistry and substitution patterns.
  • Optional dehydration to form dioxane rings can be used to modify the compound for specialized applications such as liquid crystal materials.

Q & A

Q. What are the standard synthetic routes for 2-(4-Pentylcyclohexyl)propane-1,3-diol, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including alkylation and reduction. For example, analogous diol compounds are synthesized via reduction of ketone intermediates using alkali metal hydroxides (e.g., LiOH) or catalytic hydrogenation . Key intermediates (e.g., bromoacetyl derivatives) should be characterized using NMR and mass spectrometry to confirm structural integrity before proceeding to subsequent steps.

Q. How can the crystal structure and stereochemistry of 2-(4-Pentylcyclohexyl)propane-1,3-diol be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For structurally similar compounds (e.g., 4-(4-Pentylcyclohexyl)phenol), monoclinic crystal systems (space group P2₁/c) with defined lattice parameters (a = 21.002 Å, b = 5.3281 Å, c = 13.389 Å) have been reported . Pair SCXRD with computational modeling (e.g., PubChem-derived InChI descriptors) to validate stereochemical assignments .

Q. What safety protocols are recommended for handling 2-(4-Pentylcyclohexyl)propane-1,3-diol in laboratory settings?

While specific hazard data for this compound is limited, analogous diols require standard organic chemical handling: use fume hoods, nitrile gloves, and eye protection. Emergency contacts and spill management procedures should align with GHS guidelines, as outlined in safety data sheets for structurally related compounds .

Q. How should researchers design initial experiments to study the physicochemical properties of this compound?

Employ factorial design or orthogonal arrays to minimize experimental runs while capturing critical variables (e.g., solvent polarity, temperature). Statistical methods like regression analysis help model dependencies between input parameters (e.g., reaction time) and outputs (e.g., yield) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 2-(4-Pentylcyclohexyl)propane-1,3-diol?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict optimal pathways. The ICReDD approach uses reaction path search algorithms to narrow down conditions (e.g., solvent, catalyst) and establish a feedback loop between simulations and lab trials .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation?

Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables. For example, discrepancies in yield or purity may arise from unaccounted humidity or trace metal contaminants. Cross-validate findings using high-resolution mass spectrometry (HRMS) and replicate studies under controlled conditions .

Q. How does the stability of 2-(4-Pentylcyclohexyl)propane-1,3-diol vary under different storage conditions?

Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–6 months. Monitor degradation via HPLC and FTIR. For related diols, cyclodextrin-based formulations improve stability by reducing hygroscopicity .

Q. What advanced computational tools are used to model the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding affinities. PubChem-derived 3D conformers (InChIKey: ULZKWMBZCQZGMN-QPJJXVBHSA-N) provide a starting point for pharmacophore modeling .

Q. Which analytical techniques beyond NMR are critical for characterizing trace impurities?

Use LC-MS/MS with electrospray ionization (ESI) for detecting low-abundance byproducts. For chiral purity, chiral stationary phase HPLC or capillary electrophoresis is recommended. Note that rare compounds may require custom analytical validation due to lack of commercial standards .

Q. How can reactor design improve the scalability of 2-(4-Pentylcyclohexyl)propane-1,3-diol synthesis?

Leverage continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and mixing efficiency, aligning with CRDC guidelines for reaction fundamentals and reactor design .

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